molecular formula C23H15ClN2O2 B2942225 [(7Z)-3-(4-CHLOROPHENYL)-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDRAZINE CAS No. 1092333-63-5

[(7Z)-3-(4-CHLOROPHENYL)-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDRAZINE

Cat. No.: B2942225
CAS No.: 1092333-63-5
M. Wt: 386.84
InChI Key: SVRKKODNSHQBSG-RWEWTDSWSA-N
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Description

[(7Z)-3-(4-CHLOROPHENYL)-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDRAZINE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a furochromenylidene core with chlorophenyl and phenyl substituents, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(7Z)-3-(4-CHLOROPHENYL)-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDRAZINE typically involves multi-step organic reactions. The process begins with the preparation of the furochromenylidene core, followed by the introduction of chlorophenyl and phenyl groups. Common reagents used in these reactions include chlorobenzene, phenylboronic acid, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of high-pressure reactors and automated synthesis equipment ensures the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[(7Z)-3-(4-CHLOROPHENYL)-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDRAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

[(7Z)-3-(4-CHLOROPHENYL)-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDRAZINE has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(7Z)-3-(4-CHLOROPHENYL)-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDRAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

[(7Z)-3-(4-CHLOROPHENYL)-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDRAZINE can be compared with other similar compounds, such as:

    3-(4-CHLOROPHENYL)-5-ETHYL-7H-FURO[3,2-G]CHROMEN-7-ONE: Differing by the presence of an ethyl group instead of a phenyl group.

    3-(3-FLUORO-4-METHOXY-PHENYL)-5-PHENYL-FURO[3,2-G]CHROMEN-7-ONE: Featuring a fluoro and methoxy substituent instead of a chlorophenyl group.

Properties

IUPAC Name

(Z)-[3-(4-chlorophenyl)-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN2O2/c24-16-8-6-15(7-9-16)20-13-27-21-12-22-18(10-19(20)21)17(11-23(26-25)28-22)14-4-2-1-3-5-14/h1-13H,25H2/b26-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRKKODNSHQBSG-RWEWTDSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN)OC3=CC4=C(C=C23)C(=CO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=N/N)/OC3=CC4=C(C=C23)C(=CO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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